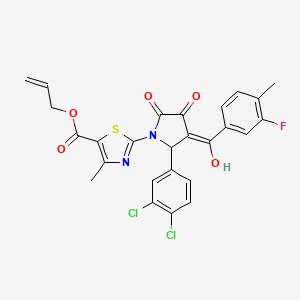

Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidone ring, an allyl ester, and multiple aromatic substituents. Key structural elements include:

- Pyrrolidone moiety: Substituted with a 3,4-dichlorophenyl group (electron-withdrawing Cl atoms) and a 3-fluoro-4-methylbenzoyl group (providing steric bulk and lipophilicity).

- Thiazole ring: A methyl group at position 4 and an allyl carboxylate ester at position 5, enhancing solubility and reactivity.

- Functional groups: Hydroxy and keto groups on the pyrrolidone ring, which may participate in hydrogen bonding or metabolic transformations.

Molecular Formula: C26H19Cl2FN2O5S (calculated based on structural analysis).

Average Mass: ~561.41 g/mol (estimated by adding a Cl atom to the analogous compound in ) .

Properties

CAS No. |

617697-28-6 |

|---|---|

Molecular Formula |

C26H19Cl2FN2O5S |

Molecular Weight |

561.4 g/mol |

IUPAC Name |

prop-2-enyl 2-[(3E)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H19Cl2FN2O5S/c1-4-9-36-25(35)23-13(3)30-26(37-23)31-20(14-7-8-16(27)17(28)10-14)19(22(33)24(31)34)21(32)15-6-5-12(2)18(29)11-15/h4-8,10-11,20,32H,1,9H2,2-3H3/b21-19+ |

InChI Key |

KTYKKNBXBQIECK-XUTLUUPISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrole Intermediate

- The pyrrole ring is synthesized via condensation reactions involving substituted benzoyl derivatives and amine precursors.

- Typical conditions include refluxing in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Hydroxylation and keto group formation are achieved through controlled oxidation steps.

Preparation of the 4-Methylthiazole-5-Carboxylate

- The thiazole ring is constructed by cyclization of α-haloketones with thiourea derivatives.

- The carboxylate group is introduced via esterification reactions, often using allyl alcohol or allyl bromide as the alkylating agent.

- Esterification is catalyzed by bases such as potassium carbonate under mild heating (70–80°C).

Coupling and Final Assembly

- The pyrrole and thiazole intermediates are coupled through nucleophilic substitution or amidation reactions.

- Allyl ester formation is typically the last step to avoid hydrolysis or transesterification during earlier synthetic steps.

- Purification is achieved by crystallization or chromatographic techniques to isolate the pure compound.

Representative Preparation Example

A closely related preparation method for a similar thiazole carboxylate ester involves the following:

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Stir 10.0 g of Ethyl-2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with 2.85 g hydroxylamine hydrochloride in 40 g DMSO for 30 min | Formation of oxime intermediate | - |

| 2 | Add 3.3 g acetyl chloride, stir at 70–80°C for 2–3 hours | Acetylation and cyclization | - |

| 3 | Cool to room temperature, add 19 g potassium carbonate and 19 g isobutyl bromide, stir 5 hours at 70–80°C | Alkylation to form isobutoxy ester | 84.0% |

This example illustrates the use of hydroxylamine hydrochloride, acetyl chloride, and alkyl halides in the preparation of substituted thiazole esters, which can be adapted for allyl ester formation by substituting isobutyl bromide with allyl bromide.

Analytical Data Supporting Preparation

- Molecular formula: C26H19Cl2FN2O5S

- Molecular weight: 561.4 g/mol

- CAS Number: 617697-28-6

- Structural confirmation by NMR, IR, and mass spectrometry is essential to verify the presence of the allyl ester and the substituted pyrrole-thiazole framework.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | DMSO, DMF | Polar aprotic solvents preferred |

| Temperature | 70–80°C | For esterification and alkylation steps |

| Base | Potassium carbonate | Used for ester formation |

| Alkylating agent | Allyl bromide | For allyl ester introduction |

| Reaction time | 2–5 hours | Depending on step |

| Purification | Crystallization, chromatography | To isolate pure compound |

Research Findings and Optimization

- The choice of solvent and base critically affects the yield and purity of the allyl ester.

- Reaction temperature must be controlled to prevent decomposition of sensitive functional groups.

- Use of mild alkylating agents like allyl bromide under basic conditions ensures selective esterification without side reactions.

- Multi-step synthesis requires careful monitoring by chromatographic and spectroscopic methods to confirm intermediate formation and final product integrity.

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

-

Reagents : NaOH (aqueous) or HCl (aqueous)

-

Conditions : Reflux at 80–100°C for 4–6 hours.

-

Outcome :

The reaction is reversible under acidic conditions, enabling ester regeneration.

Nucleophilic Aromatic Substitution

The 3,4-dichlorophenyl and 3-fluoro-4-methylbenzoyl groups participate in nucleophilic substitutions, particularly at electron-deficient positions.

-

Reagents : Amines (e.g., NH₃, primary amines), thiols

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 60–80°C.

-

Example :

Fluorine atoms exhibit lower reactivity compared to chlorine, requiring harsher conditions (e.g., K₂CO₃ as a base).

Oxidation-Reduction Reactions

The hydroxy and ketone groups in the pyrrolidinone ring are redox-active:

Oxidation

-

Reagents : H₂O₂/HCl or KMnO₄

-

Outcome : Conversion of hydroxyl to ketone groups or further oxidation of the pyrrole ring.

Reduction

-

Reagents : LiAlH₄ or NaBH₄

-

Outcome : Reduction of ketone to alcohol or saturation of the pyrrole ring.

Cyclization Reactions

The thiazole and pyrrole rings enable intramolecular cyclization to form fused heterocycles, a strategy for enhancing bioactivity.

-

Reagents : POCl₃, PCl₅

-

Conditions : Anhydrous conditions, 100–120°C

-

Example : Formation of tricyclic structures via dehydration.

Cross-Coupling Reactions

The allyl group participates in Pd-catalyzed couplings (e.g., Heck, Suzuki) for introducing aryl or alkyl chains.

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf)

-

Conditions : Mild temperatures (40–60°C) in THF or dioxane.

Functional Group Compatibility

-

Hydroxyl Group : Participates in acetylation (Ac₂O/pyridine) or sulfonation.

-

Allyl Group : Prone to radical-initiated polymerization or ozonolysis.

Research Significance

These reactions enable the synthesis of derivatives with tailored pharmacological profiles. For example, replacing chlorine with amine groups enhances target selectivity, while ester hydrolysis improves water solubility for in vivo studies. Ongoing research focuses on leveraging its reactivity to develop kinase inhibitors and antimicrobial agents .

Scientific Research Applications

The compound "Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate" is a complex chemical structure with potential applications in various fields. This article will explore the scientific research applications of this compound, including its biological activity, potential therapeutic uses, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole and pyrrole have been shown to induce apoptosis in various cancer cell lines. A study focusing on similar thiazole derivatives demonstrated that they could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 42 to 166 µM . Such findings suggest that the compound may possess similar anticancer properties.

Antimicrobial Activity

Compounds containing thiazole and pyrrole rings are also known for their antimicrobial effects. Preliminary studies on related structures have shown efficacy against bacterial strains, indicating a potential application in developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that certain derivatives can exhibit neuroprotective effects. For example, compounds that influence proteasome activity have been linked to neuroprotection in models of neurodegenerative diseases . This might be an area worth exploring for the compound .

Drug Development

The unique structural features of this compound position it as a candidate for drug development. Its ability to interact with multiple biological targets makes it a versatile scaffold for synthesizing novel therapeutics.

Case Studies

- Cytotoxicity Studies : A comparative analysis of thiazole derivatives revealed significant cytotoxicity against various cancer cell lines, suggesting a promising pathway for further development .

- Antimicrobial Research : In vitro studies on related compounds demonstrated effective inhibition of Gram-positive bacteria, paving the way for potential applications in treating bacterial infections .

- Neurodegenerative Disease Models : Investigations into compounds with similar functionalities have shown modulation of proteasome activity, which could be beneficial in neurodegenerative conditions like Huntington's disease .

Mechanism of Action

The mechanism of action of Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiazole-pyrrolidone hybrids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Variations :

- The 3,4-dichlorophenyl substituent in the target compound introduces greater electron-withdrawing effects and lipophilicity compared to the 4-chlorophenyl analog () . This may improve membrane permeability but reduce aqueous solubility.

- The 3-fluoro-4-methylbenzoyl group provides a balance of steric hindrance and moderate polarity, contrasting with the 4-butoxybenzoyl group in 617695-24-6, which is bulkier and more lipophilic .

Synthetic Methods: The target compound likely follows synthesis routes similar to ’s analog, involving cyclocondensation of thiazole precursors with pyrrolidone intermediates.

Spectroscopic Characterization :

- NMR Analysis : As demonstrated in , substituent-induced chemical shift differences (e.g., deshielding near Cl/F atoms) would distinguish the target compound from analogs. Regions corresponding to the dichlorophenyl group (δ 7.3–7.8 ppm) and benzoyl protons (δ 8.0–8.2 ppm) are critical for structural elucidation .

- Mass Spectrometry : Molecular networking () would cluster the target with analogs like ’s compound due to shared fragmentation patterns (e.g., allyl ester cleavage at m/z 526) .

Physicochemical Properties :

- The target’s Cl/F substituents increase logP (~3.5 estimated) compared to the 4-chlorophenyl analog (logP ~3.0) .

- The allyl ester in all compounds enhances solubility in organic solvents (e.g., DMF, used in crystallization; ) .

Research Implications

- Drug Design : The 3,4-dichlorophenyl group may improve target binding affinity in hydrophobic pockets, but metabolic stability could be compromised due to oxidative dechlorination.

- Crystallography : Single-crystal diffraction (utilizing SHELX software; ) would reveal planar conformations in the thiazole-pyrrolidone core, with perpendicular orientations of aromatic substituents, as seen in isostructural compounds () .

Biological Activity

Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl group and the 3-fluoro-4-methylbenzoyl moiety enhances its pharmacological profile. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole and phenyl rings have shown activity against various pathogens. A study highlighted that thiazole derivatives demonstrated antibacterial effects against multi-drug resistant strains of Staphylococcus aureus at concentrations as low as 32 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro assays. Notably, thiazole-bearing compounds have exhibited growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer) and others. The presence of electronegative substituents like chlorine in the aromatic ring has been correlated with increased antiproliferative activity .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been found to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, which is essential for the proliferation of both cancer and microbial cells .

- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell survival and proliferation, potentially enhancing the efficacy of conventional chemotherapy agents.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related thiazole compounds against a panel of bacteria and fungi. The results showed that certain derivatives exhibited MIC values comparable to established antibiotics .

Study 2: Anticancer Potential

In another investigation, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected cytotoxicity, with some compounds achieving IC50 values below 10 µM against HT29 cells .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

- Methodological Answer : Synthesis requires multi-step optimization, including protection/deprotection strategies for sensitive functional groups (e.g., the allyl ester and hydroxyl groups). Design of Experiments (DOE) principles should be applied to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, membrane separation technologies (e.g., nanofiltration) can enhance intermediate purification, reducing side-product formation . Reaction steps involving fluorinated or chlorinated intermediates may require inert atmospheres to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- X-ray crystallography for absolute stereochemical determination (critical for the pyrrolidine and thiazole moieties) .

- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) to confirm molecular weight and substituent connectivity.

- HPLC-PDA for purity assessment, especially to detect residual solvents or byproducts from the allyl esterification step .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Despite limited GHS classification data for similar compounds, assume reactivity risks due to the allyl ester (potential peroxide formation) and fluorinated benzoyl group. Use inert gas lines for storage and handling .

- Emergency Protocols : Follow P201/P202 guidelines (obtain specialized handling instructions; avoid ignition sources near volatile intermediates) .

Advanced Research Questions

Q. How can computational modeling and AI-driven simulations optimize the synthesis or application of this compound?

- Methodological Answer :

- Process Simulation : COMSOL Multiphysics can model reaction kinetics and mass transfer limitations in multi-phase systems (e.g., heterogeneous catalysis involving the dichlorophenyl group) .

- AI-Driven Design : Machine learning algorithms trained on CRDC subclasses (e.g., RDF2050108 for process control) can predict optimal crystallization conditions or solvent systems, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Multi-Technique Validation : If NMR suggests conformational flexibility (e.g., in the dihydro-1H-pyrrol ring), compare dynamic NMR experiments with variable-temperature crystallography to assess tautomerism or rotameric states .

- Theoretical Frameworks : Link discrepancies to molecular dynamics simulations (e.g., DFT calculations for electron density maps) to reconcile spectroscopic anomalies with solid-state structures .

Q. How does the compound’s stability vary under different environmental conditions (pH, light, temperature)?

- Methodological Answer :

- Degradation Studies : Design accelerated stability tests (ICH Q1A guidelines) with HPLC monitoring. For example, the 4-hydroxy-5-oxo group may undergo photodegradation; use UV/Vis spectroscopy to quantify degradation kinetics under controlled light exposure .

- pH-Dependent Stability : Use potentiometric titrations to identify protonation states affecting solubility or reactivity in aqueous buffers .

Q. What mechanistic insights explain the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁸O-labeled carbonyl groups to trace reaction pathways (e.g., hydrolysis of the allyl ester) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with fluorinated vs. non-fluorinated analogs to assess electronic effects of the 3-fluoro-4-methylbenzoyl group on transition states .

Methodological Framework for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.